N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide features a quinoxaline core substituted with a 3-nitrobenzoyl group at position 1 and an acetamide linker connected to a 4-bromophenyl group. Quinoxaline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition . The 3-nitrobenzoyl and 4-bromophenyl groups are electron-withdrawing, enhancing electrophilic character and influencing binding interactions with biological targets .
Properties
Molecular Formula |
C23H17BrN4O5 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17BrN4O5/c24-15-8-10-16(11-9-15)25-21(29)13-20-22(30)26-18-6-1-2-7-19(18)27(20)23(31)14-4-3-5-17(12-14)28(32)33/h1-12,20H,13H2,(H,25,29)(H,26,30) |
InChI Key |
JYVNXRSFTSJDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the bromophenyl intermediate: This involves the bromination of aniline to form 4-bromoaniline.
Preparation of the nitrobenzoyl intermediate: This step involves the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride.
Coupling reaction: The bromophenyl and nitrobenzoyl intermediates are then coupled with a dihydroquinoxalinone derivative under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological activities .
Comparison with Similar Compounds
Variations in Substituents
The compound’s structural analogs differ primarily in substituent type and position on the benzoyl, phenyl, or heterocyclic moieties. Key examples include:
Key Observations :
- Electron-withdrawing groups (EWGs) like –NO₂ (target compound) and –Br (4-bromophenyl) enhance antimicrobial activity by improving membrane penetration and target binding .
- Core heterocycle variations: Quinoxaline (target) vs. benzo[e][1,2]thiazin () vs. quinazolinone () alter electronic properties and binding modes.
Physicochemical Properties
Enzyme Inhibition
- The target compound’s quinoxaline core and 3-nitrobenzoyl group may facilitate interactions with enzymes like α-glucosidase or α-amylase, similar to compound 12i (). However, 12i’s benzo[e][1,2]thiazin core enables dual inhibition (non-competitive/competitive), whereas the target compound’s activity remains uncharacterized .
Antimicrobial Activity
- Analogs with EWGs (–Br, –NO₂) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli (). The target compound’s 4-bromophenyl and 3-nitro groups likely contribute to similar potency.
- SP4–SP12 derivatives () demonstrate that halogenation and N-acylation enhance activity, supporting the target compound’s design rationale.
Molecular Modeling and Binding Interactions
- Docking Studies: In , compound 12i binds α-amylase via hydrophobic interactions and hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
